N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-11-15(6-9-18(14)22)21-20(24)17-8-7-16(25-2)12-19(17)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLKCURBJAYIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acetylation: The nitrogen atom of the tetrahydroquinoline ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the acetylated tetrahydroquinoline with 2,4-dimethoxybenzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions with reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives with modified functional groups.
Scientific Research Applications
Antiinflammatory Activity
Research has indicated that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide exhibits significant anti-inflammatory properties. In various preclinical models, it has been shown to reduce inflammation markers effectively.
| Activity | Model | Effect |
|---|---|---|
| Anti-inflammatory | Rat adjuvant arthritis | Reduced paw swelling |
| Analgesic | Mouse pain models | Decreased pain response |
In a study involving mice with inflammatory pain models, the compound significantly reduced pain scores compared to control groups. The effective dose was determined to be approximately .
Cytotoxicity and Cancer Research
The compound's cytotoxicity profile is relatively low compared to other compounds in its class. This suggests its potential for development in therapeutic applications targeting cancer. In studies focused on colorectal cancer cells, the compound demonstrated significant anti-proliferative activity .
| Compound Name | Activity | ED50 (mg/kg) | Cytotoxicity |
|---|---|---|---|
| This compound | Anti-inflammatory | 5 | Low |
| Other similar compounds | Various | Varies | Moderate to High |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- In a study involving rat models of arthritis, administration led to a marked decrease in inflammatory cytokines such as TNF-alpha and IL-6.
- Another investigation focused on its role as an acetylcholinesterase inhibitor suggested possible applications in neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Other Compounds
To provide context for its efficacy and safety profile compared to similar compounds:
| Compound Name | Activity | ED50 (mg/kg) | Cytotoxicity |
|---|---|---|---|
| This compound | Anti-inflammatory | 5 | Low |
| CGP 28238 | Anti-inflammatory | 0.05 | Moderate |
| Compound C | Anti-glioma | Not specified | High |
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects: The acetyl group on the target compound (electron-withdrawing) may enhance metabolic stability compared to ethyl (electron-donating) or benzyl (bulky aromatic) groups .
- Molecular Weight : The target compound (~366 g/mol) falls within the optimal range for blood-brain barrier penetration, critical for CNS-targeted drugs .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H22N2O3
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
Research indicates that tetrahydroquinoline derivatives exhibit various biological activities primarily through the modulation of key cellular pathways:
- NF-κB Inhibition : Compounds similar to this compound have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This pathway is crucial in inflammation and cancer progression .
- Histone Deacetylase (HDAC) Inhibition : Some derivatives demonstrate selective inhibition of class I HDACs, which are implicated in cancer cell proliferation. For instance, a related compound showed significant anti-proliferative activity in colorectal cancer cells by inhibiting HDAC activity .
- TRPV3 Modulation : The compound may also interact with transient receptor potential (TRP) channels. Inhibition of TRPV3 has been linked to reduced proliferation in lung cancer cells .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of tetrahydroquinoline derivatives:
- A study synthesized a series of tetrahydroquinoline derivatives and found that one derivative exhibited a 53-fold increase in NF-κB inhibition compared to a reference compound. This derivative also showed potent cytotoxicity against various human cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the inhibition of NF-κB signaling pathways. By reducing the expression of pro-inflammatory cytokines, these compounds can potentially alleviate conditions characterized by chronic inflammation.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
